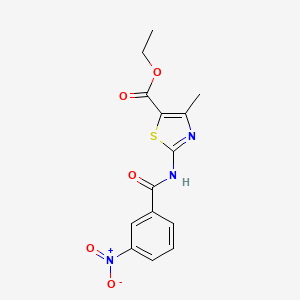
ETHYL 4-METHYL-2-(3-NITROBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mécanisme D'action
Mode of Action
Compounds with nitro groups are known to undergo various reactions, including free radical reactions . In such reactions, the nitro group can lose an atom, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Nitro compounds can participate in various reactions, including substitutions at the benzylic position . These reactions can potentially affect various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate typically involves the condensation of thiourea and ethyl-2-chloroacetoacetate. The reaction proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The thiazole ring can participate in various reduction reactions, leading to the formation of different derivatives.
Substitution: The carboxylate group can be substituted with various nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Amino derivatives: from reduction of the nitro group.
Various esters and amides: from substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine: Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparaison Avec Des Composés Similaires
- Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
- Ethyl 4-methyl-2-(3-nitrobenzamido)-5-propanoylthiophene-3-carboxylate
Uniqueness: Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-3-22-13(19)11-8(2)15-14(23-11)16-12(18)9-5-4-6-10(7-9)17(20)21/h4-7H,3H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQROQMBUYKXHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














